molecular formula C22H28N4O4S2 B2860397 Ethyl 4-(2-((2-((4-(4-ethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681222-50-4

Ethyl 4-(2-((2-((4-(4-ethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2860397
CAS RN: 681222-50-4
M. Wt: 476.61
InChI Key: QSVUUULPPPRZRA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring, an amine group, a thioacetyl group, and a piperazine ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Piperazine is a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and piperazine rings would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the thiazole ring could contribute to the compound’s aromaticity, and the amine group could make the compound basic .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis and Biological Evaluation : A study by Başoğlu et al. (2013) described the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showcasing potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Preparation and Reactions for Biocidal Properties : Youssef et al. (2011) reported on the hydrolysis and cyclization of certain carboxylates to yield compounds with excellent biocidal properties against bacteria and fungi, suggesting their utility in addressing microbial resistance (Youssef et al., 2011).

  • Design and Synthesis of Mycobacterium tuberculosis Inhibitors : Research by Jeankumar et al. (2013) involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis. This study highlights the therapeutic potential of such compounds in tuberculosis treatment (Jeankumar et al., 2013).

  • Synthesis and Characterization for Antimicrobial Evaluation : Sharma et al. (2014) synthesized novel carbazole derivatives and evaluated their antibacterial, antifungal, and anticancer activities. These findings indicate the versatility of similar compounds in developing new pharmaceuticals (Sharma et al., 2014).

  • Efficient Synthesis and Biological Screening : Reddy et al. (2014) developed benzofuran and benzo[d]isothiazole derivatives as Mycobacterium tuberculosis DNA GyrB inhibitors, showcasing a methodical approach to targeting bacterial infections (Reddy et al., 2014).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. This would likely involve further studies on its properties and interactions with other compounds .

properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-3-16-5-7-17(8-6-16)18-13-32-21(23-18)24-19(27)14-31-15-20(28)25-9-11-26(12-10-25)22(29)30-4-2/h5-8,13H,3-4,9-12,14-15H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVUUULPPPRZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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